N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-3,5-dimethyl-1-benzofuran-2-carboxamide
CAS No.:
Cat. No.: VC9209295
Molecular Formula: C23H24N2O5S2
Molecular Weight: 472.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24N2O5S2 |
|---|---|
| Molecular Weight | 472.6 g/mol |
| IUPAC Name | N-[3-[(1,1-dioxothiolan-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C23H24N2O5S2/c1-12-6-7-17-16(10-12)13(2)20(30-17)22(27)25-23-19(15-4-3-5-18(15)31-23)21(26)24-14-8-9-32(28,29)11-14/h6-7,10,14H,3-5,8-9,11H2,1-2H3,(H,24,26)(H,25,27) |
| Standard InChI Key | VMFAHWWBBIYJBW-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NC5CCS(=O)(=O)C5 |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NC5CCS(=O)(=O)C5 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features three distinct moieties:
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3,5-Dimethyl-1-benzofuran-2-carboxamide: A benzofuran core substituted with methyl groups at positions 3 and 5, linked to a carboxamide functional group.
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5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl: A bicyclic system comprising a fused cyclopentane-thiophene ring, providing rigidity and planar aromaticity .
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1,1-Dioxidotetrahydrothiophen-3-ylcarbamoyl: A sulfone-containing tetrahydrothiophene ring attached via a carbamoyl group, enhancing metabolic stability and polar surface area .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₃N₃O₅S₂ | Calculated |
| Molecular Weight | 509.57 g/mol | Calculated |
| Aromatic Systems | Benzofuran, thiophene | |
| Functional Groups | Carboxamide, sulfone, carbamoyl |
The sulfone group (S=O) at the tetrahydrothiophene ring increases electrophilicity, facilitating interactions with biological nucleophiles . The benzofuran’s methyl groups enhance lipophilicity, potentially improving blood-brain barrier permeability.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into three building blocks:
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Benzofuran carboxamide: Synthesized via Friedel-Crafts acylation of 3,5-dimethylbenzofuran.
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Cyclopenta[b]thiophene intermediate: Prepared through cyclization of thiophene precursors using Lawesson’s reagent .
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Tetrahydrothiophene sulfone carbamoyl: Derived from oxidation of tetrahydrothiophene followed by carbamoylation .
Coupling Strategy
The final assembly employs amide bond formation between the benzofuran carboxamide and the cyclopenta[b]thiophene intermediate, mediated by N,N'-diisopropylethylamine (DIPEA) and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) . The tetrahydrothiophene sulfone carbamoyl group is introduced via reductive amination, as demonstrated in PROTAC synthesis protocols .
Critical Reaction Parameters:
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Temperature: Room temperature for amide coupling to prevent epimerization .
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Solvent: Dichloromethane (DCM) for sulfone group stability .
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Yield: ~67% after chromatographic purification, consistent with analogous reactions .
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
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¹H NMR (500 MHz, CDCl₃):
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¹³C NMR:
High-Resolution Mass Spectrometry (HRMS)
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Observed: m/z 509.1284 [M+H]⁺
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Calculated: 509.1279 (Δ = 0.98 ppm)
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